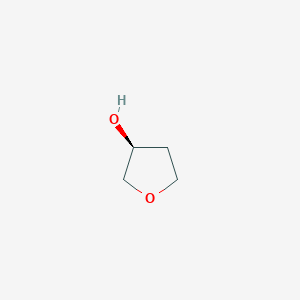

(S)-Tetrahydrofuran-3-ol

説明

Significance as a Chiral Molecule in Organic Synthesis

The importance of (S)-(+)-3-Hydroxytetrahydrofuran in organic synthesis lies in its chirality. chemicalbook.com In chemistry, chirality refers to a molecule that is non-superimposable on its mirror image, much like a pair of human hands. These two mirror-image forms are called enantiomers. In biological systems, including the human body, the specific three-dimensional shape of a molecule is often critical for its function. A drug molecule, for instance, typically interacts with a specific biological target (like an enzyme or receptor) that is also chiral, and only one enantiomer may fit correctly and elicit the desired therapeutic effect.

(S)-(+)-3-Hydroxytetrahydrofuran serves as a chiral building block, a pre-made molecular fragment with a defined stereocenter that chemists can incorporate into a larger, more complex molecule. bldpharm.com Using this specific enantiomer allows for the synthesis of a final product with the correct stereochemistry, a process known as enantioselective synthesis. ucc.iechemistryviews.org This is highly advantageous compared to synthesizing a racemic mixture (a 50:50 mix of both enantiomers) and then separating them, which is often a costly and inefficient process. chemicalbook.com

The synthesis of enantiomerically pure (S)-(+)-3-hydroxytetrahydrofuran itself can be achieved through various methods, including starting from naturally chiral materials like L-malic acid or through asymmetric synthesis techniques. wikipedia.orgacs.orggoogle.com For example, a common industrial route involves the esterification of L-malic acid, followed by reduction and cyclization to yield the desired (S)-enantiomer with high optical purity. wikipedia.orggoogle.compatsnap.com The availability and relatively low cost of this chiral intermediate make it a valued component in industrial production. chemicalbook.com

Role as a Key Intermediate in Complex Molecule Synthesis

(S)-(+)-3-Hydroxytetrahydrofuran is a versatile and crucial intermediate in the synthesis of a wide array of complex molecules, particularly pharmaceuticals. chemicalbook.comontosight.aichemimpex.com Its tetrahydrofuran (B95107) ring and hydroxyl group provide a stable yet reactive scaffold for further chemical modifications. chemimpex.com The presence of this specific chiral moiety is a common feature in the structures of numerous modern drugs. chemicalbook.com

The compound is a fundamental building block for several key drug classes:

Antiviral Drugs: It is a well-established intermediate in the synthesis of HIV protease inhibitors. sigmaaldrich.com For example, it is used in the creation of the anti-AIDS drugs Amprenavir (B1666020) and its prodrug, Fosamprenavir. chemicalbook.comwikipedia.org The tetrahydrofuran group in these molecules plays a critical role in their binding to the viral protease.

Anticancer Drugs: (S)-(+)-3-Hydroxytetrahydrofuran is an important intermediate for the synthesis of anticancer agents like Afatinib. chemicalbook.compatsnap.com

Antidiabetic Drugs: It is a key component in the synthesis of Empagliflozin, a medication used to treat type 2 diabetes. chemicalbook.compatsnap.com

Other Pharmaceuticals: Its applications extend to other therapeutic areas, including the synthesis of antiarrhythmic drugs like ticardipine and drugs for treating thrombocytopenia. chemicalbook.com It is also a useful reagent for preparing adenosine (B11128) receptor antagonists. chemicalbook.com

Beyond pharmaceuticals, the introduction of the (S)-(+)-3-hydroxytetrahydrofuran group has been shown to significantly improve the herbicidal activity and selectivity of certain diphenyl ether herbicides. chemicalbook.compatsnap.com

Examples of Complex Molecules Synthesized Using (S)-(+)-3-Hydroxytetrahydrofuran

| Molecule Name | Therapeutic Area | Source |

|---|---|---|

| Amprenavir | Antiviral (Anti-HIV) | chemicalbook.comwikipedia.org |

| Fosamprenavir | Antiviral (Anti-HIV) | chemicalbook.comwikipedia.org |

| Afatinib | Anticancer | chemicalbook.compatsnap.com |

| Empagliflozin | Antidiabetic | chemicalbook.compatsnap.com |

| Ticardipine | Antiarrhythmic | chemicalbook.com |

| Nirmatrelvir | Antiviral (Anti-COVID-19) | ias.ac.innih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3S)-oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c5-4-1-2-6-3-4/h4-5H,1-3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPCNPCKDGQBAN-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893863 | |

| Record name | (S)-(+)-3-Hydroxytetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86087-23-2 | |

| Record name | (+)-3-Hydroxytetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86087-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(+)-3-Hydroxytetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxytetrahydrofuran, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E76E9MC2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Enantiopure S + 3 Hydroxytetrahydrofuran

Strategies for Asymmetric Synthesis

The preparation of enantiomerically pure (S)-(+)-3-Hydroxytetrahydrofuran can be broadly categorized into several approaches, including chiral substrate-based synthesis, asymmetric catalysis, and enzymatic resolutions. chemicalbook.com Chiral substrate-based methods, which utilize readily available, enantiopure starting materials from nature, represent a robust and widely employed strategy. youtube.com

Chiral Substrate-Based Approaches

This approach leverages the inherent chirality of natural products to control the stereochemistry of the final product. L-malic acid, a readily available and inexpensive chiral molecule, is a prominent starting material for the synthesis of (S)-(+)-3-Hydroxytetrahydrofuran. patsnap.comwikipedia.org

The conversion of L-malic acid to (S)-(+)-3-Hydroxytetrahydrofuran typically involves a sequence of esterification, reduction, and cyclization reactions. wikipedia.orggoogle.com

An early synthetic route, first reported in 1983, utilized L-malic acid as the chiral precursor. chemicalbook.com This method involved the reduction of a diester of L-malic acid with a significant amount of lithium aluminum hydride (LiAlH₄). chemicalbook.comgoogle.com While effective in achieving the desired product, the use of LiAlH₄ presented considerable challenges for large-scale industrial production due to its high cost, flammability, and explosive nature. chemicalbook.comgoogle.comgoogle.com The process also required anhydrous and oxygen-free conditions, further complicating its industrial application. google.com Additionally, the separation of the intermediate, (S)-1,2,4-butanetriol, was difficult, often leading to low yields and impurities. patsnap.com

Modern industrial methods have focused on developing safer, more cost-effective, and scalable processes. A common strategy involves the esterification of L-malic acid, followed by reduction and subsequent cyclization. patsnap.comgoogle.com For instance, L-malic acid can be converted to its dimethyl ester, which is then reduced to (S)-1,2,4-butanetriol. patsnap.com This triol is subsequently cyclized to (S)-(+)-3-Hydroxytetrahydrofuran. patsnap.comwikipedia.org

Purification of the final product is a critical step. Industrial processes often employ distillation to separate the high-purity (S)-(+)-3-Hydroxytetrahydrofuran from reaction byproducts and residual solvents. wipo.int In some methods, after cyclization, the reaction mixture is treated with an acid and water, leading to the formation of an aqueous solution containing the product. google.com Subsequent extraction with a water-immiscible organic solvent allows for the separation of the desired compound from inorganic salts and other impurities. google.com One patented process reports achieving a purity of not less than 99% and an optical purity of not less than 99% through a continuous extraction and reduced-pressure distillation procedure. google.com

| Parameter | Value | Reference |

| Purity | ≥ 99% | google.com |

| Optical Purity | ≥ 99% | google.com |

| Component | Function | Reference |

| Sodium Borohydride (B1222165) (NaBH₄) or Potassium Borohydride (KBH₄) | Reducing Agent | google.comgoogle.com |

| Lithium Chloride (LiCl) | Activator | google.comgoogle.comgoogle.com |

| Lower Alcohol (e.g., Methanol (B129727), Ethanol) | Solvent/Proton Source | google.comgoogle.com |

This mixed-reagent system demonstrates enhanced reactivity compared to using sodium borohydride alone, which is typically not strong enough to reduce esters. The presence of the lithium ion is believed to coordinate to the ester's carbonyl oxygen, thereby activating it for hydride attack. harvard.edu

The final step in the synthesis is the cyclization of the intermediate, typically (S)-1,2,4-butanetriol or a related derivative, to form the tetrahydrofuran (B95107) ring. wikipedia.org This is commonly achieved through acid-catalyzed dehydration. patsnap.comwikipedia.org p-Toluenesulfonic acid (PTSA) is a frequently used catalyst for this transformation, which is often carried out at elevated temperatures. wikipedia.orggoogle.comgoogle.com

The stereochemistry of the starting material, L-malic acid, is crucial for obtaining the desired (S)-enantiomer of 3-hydroxytetrahydrofuran (B147095). The reaction sequence is designed to proceed with retention of the stereocenter's configuration. Protecting the secondary hydroxyl group of the L-malic acid derivative before reduction can prevent racemization. chemicalbook.com The cyclization reaction itself, an intramolecular nucleophilic substitution (SN2-type) or a related mechanism, proceeds with inversion of configuration at one of the reacting centers, ultimately leading to the desired stereochemical outcome. The precise mechanism can be influenced by the specific reaction conditions and the nature of the substrate. For instance, the cyclization of chloropolyols in water has been shown to be a stereoselective process. organic-chemistry.org The stereochemical outcome of such cyclizations can often be rationalized by considering chair- or boat-like transition states. nih.gov

Transformations from Chiral 4-Halo-3-hydroxybutyric Acid Esters

A significant route to (S)-(+)-3-Hydroxytetrahydrofuran involves the transformation of chiral 4-halo-3-hydroxybutyric acid esters, such as (S)-4-chloro-3-hydroxybutyric acid ethyl ester. chemicalbook.com This starting material is accessible through the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate. chemicalbook.com

Reduction and Cyclization Pathways

The synthesis from (S)-4-chloro-3-hydroxybutyric acid ethyl ester typically involves a two-step process: reduction of the ester functionality followed by intramolecular cyclization.

The ester is first reduced to the corresponding alcohol, (S)-4-chloro-3-hydroxybutanol. This reduction can be achieved using various reducing agents. One common method employs sodium borohydride (NaBH₄), often in the presence of a Lewis acid like lithium chloride (LiCl) in a solvent such as tetrahydrofuran (THF) or ethanol. patsnap.com

Following the reduction, the resulting haloalcohol undergoes cyclization to form the tetrahydrofuran ring. This is typically promoted by treatment with a base. The alkoxide formed by deprotonation of the hydroxyl group displaces the halide in an intramolecular Williamson ether synthesis. Alternatively, cyclization can be induced under acidic conditions, though this is less common for this specific pathway. patsnap.com A patent describes a method where (S)-4-chloro-1,3-butanediol is heated under reflux with dilute sulfuric acid, followed by neutralization and workup to yield (S)-3-hydroxytetrahydrofuran. googleapis.com

A detailed example of this pathway involves the reduction of ethyl (S)-4-chloro-3-benzyloxybutyrate with sodium borohydride and lithium chloride in ethanol/tetrahydrofuran, followed by cyclization. patsnap.com

Hydroxyl Protection-Deprotection Sequences

To prevent side reactions and improve yield, the hydroxyl group of the chiral 4-halo-3-hydroxybutyric acid ester is often protected before the reduction step. chemicalbook.compatsnap.com This protecting group is then removed after the cyclization is complete.

Common protecting groups for hydroxyl functions include ethers, such as benzyl (B1604629) (Bn) or tert-butyl ethers. chemicalbook.comhighfine.com The choice of protecting group is critical and must be stable to the reduction and cyclization conditions but easily removable at the end of the synthesis. libretexts.org

Protection Step: The hydroxyl group of ethyl (S)-4-chloro-3-hydroxybutyrate can be protected by reacting it with a suitable reagent. For instance, tert-butoxylation can be achieved using isobutene and a catalytic amount of strong acid. patsnap.com Benzyl protection can be introduced using benzyl chloride in the presence of a base. patsnap.com

Reduction and Cyclization with Protection: With the hydroxyl group protected, the ester is reduced to the primary alcohol. For example, ethyl (S)-4-chloro-3-tert-butoxybutyrate is reduced to (S)-4-chloro-3-tert-butoxybutanol. chemicalbook.com This intermediate then undergoes base-mediated cyclization to form (S)-3-tert-butyloxytetrahydrofuran. chemicalbook.com

Deprotection Step: The final step is the removal of the protecting group to unveil the hydroxyl function in the target molecule. A tert-butyl ether can be cleaved under acidic conditions, for example, using hydrogen chloride gas. chemicalbook.com Benzyl ethers are commonly removed by catalytic hydrogenolysis. highfine.com

| Step | Reagents and Conditions | Intermediate/Product | Yield | Reference |

| Protection (tert-butyl) | Isobutene, CH₂Cl₂, conc. H₂SO₄, -20°C to r.t. | Ethyl (S)-4-chloro-3-tert-butoxybutyrate | 98% | patsnap.com |

| Reduction | NaBH₄, LiCl, THF/Ethanol | (S)-4-chloro-3-tert-butoxybutanol | - | chemicalbook.compatsnap.com |

| Cyclization | Alkaline conditions | (S)-3-tert-butyloxytetrahydrofuran | - | chemicalbook.com |

| Deprotection | HCl gas | (S)-(+)-3-Hydroxytetrahydrofuran | - | chemicalbook.com |

| Overall Yield | - | - | 85% | chemicalbook.com |

Chiral Catalyst-Mediated Asymmetric Synthesis

Asymmetric synthesis using chiral catalysts offers a direct and efficient approach to enantiomerically pure compounds from prochiral substrates. chemicalbook.com

Asymmetric Hydrogenation of Prochiral Precursors

Asymmetric hydrogenation is a powerful technique for establishing stereocenters. ajchem-b.com In the context of (S)-(+)-3-Hydroxytetrahydrofuran synthesis, a relevant prochiral precursor is a 4-halo-3-oxobutyric acid ester. The asymmetric hydrogenation of the keto group in these substrates can directly generate the desired chiral hydroxyl functionality.

Ruthenium complexes containing chiral ligands are effective catalysts for the asymmetric hydrogenation of β-keto esters to their corresponding β-hydroxy esters. google.comorgsyn.org For example, enantiomerically pure (S)- or (R)-4-halo-3-hydroxybutyric acid esters can be prepared by the asymmetric hydrogenation of a 4-halo-3-oxobutyric acid ester in the presence of a chiral ruthenium complex catalyst. google.com This chiral hydroxy ester can then be converted to (S)-(+)-3-Hydroxytetrahydrofuran as described in the previous sections.

Transition metal catalysts, particularly those based on rhodium and ruthenium, are widely used for the asymmetric hydrogenation of various unsaturated compounds. ajchem-b.commdpi.comnih.gov The choice of metal and chiral ligand is crucial for achieving high enantioselectivity. rsc.org

Asymmetric Hydroboration and Hydrosilylation of Dihydrofuran

The direct asymmetric functionalization of a prochiral olefin, such as 2,3-dihydrofuran (B140613), provides an elegant and atom-economical route to chiral tetrahydrofuran derivatives.

Asymmetric Hydroboration: The hydroboration of 2,3-dihydrofuran, followed by an oxidative workup, yields 3-hydroxytetrahydrofuran. wikipedia.org By employing a chiral borane (B79455) reagent or a chiral catalyst, this reaction can be rendered asymmetric to produce (S)-(+)-3-Hydroxytetrahydrofuran with high enantiomeric excess.

A notable example involves the use of a chiral boron catalyst for the asymmetric borohydride reduction of 2,3-dihydrofuran. This method has been reported to produce (S)-(+)-3-Hydroxytetrahydrofuran in high yield and with excellent enantioselectivity. chemicalbook.com One report cites a yield of 92% and an enantiomeric excess (e.e.) of 100% using a chiral boron catalyst, demonstrating the potential for industrial application. chemicalbook.com Catalytic asymmetric hydroboration has also been achieved using borane in the presence of a homogeneous chiral platinum complex, followed by oxidation. wikipedia.org

Asymmetric Hydrosilylation: Asymmetric hydrosilylation of olefins, followed by oxidation of the resulting silane (B1218182), is another established method for the synthesis of chiral alcohols. While less specifically documented for the synthesis of (S)-(+)-3-Hydroxytetrahydrofuran in the provided context, the principle is applicable. The reaction involves the addition of a silicon hydride across the double bond of 2,3-dihydrofuran, catalyzed by a chiral transition metal complex (e.g., rhodium or iridium). The resulting chiral silane is then oxidized to the corresponding alcohol. The enantioselectivity is controlled by the chiral ligand coordinated to the metal center.

| Method | Substrate | Catalyst/Reagent | Product | Yield | Enantiomeric Excess (e.e.) | Reference |

| Asymmetric Hydrogenation | 4-halo-3-oxobutyric acid ester | Chiral Ruthenium Complex | (S)-4-halo-3-hydroxybutyric acid ester | High | High | google.com |

| Asymmetric Hydroboration | 2,3-Dihydrofuran | Chiral Boron Catalyst | (S)-(+)-3-Hydroxytetrahydrofuran | 92% | 100% | chemicalbook.com |

| Catalytic Asymmetric Hydroboration | 2,3-Dihydrofuran | Borane/Chiral Platinum Complex | (S)-(+)-3-Hydroxytetrahydrofuran | - | - | wikipedia.org |

Biocatalytic Approaches

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. nih.gov For the synthesis of (S)-(+)-3-Hydroxytetrahydrofuran, biocatalytic methods primarily involve the enzymatic resolution of racemic mixtures and the enantioselective reduction of a ketone precursor. swxzz.comucc.ie These strategies capitalize on the high chemo-, regio-, and enantioselectivity of enzymes, which can operate under mild temperature and pressure conditions in aqueous media. matthey.com

Enzymatic Resolution of Racemic Mixtures

One established biocatalytic strategy is the kinetic resolution of a racemic mixture of 3-hydroxytetrahydrofuran. This process typically employs hydrolytic enzymes, most notably lipases, to selectively acylate one enantiomer, allowing for the separation of the desired (S)-enantiomer. ucc.ienih.gov

In this method, a racemic mixture of 3-hydroxytetrahydrofuran is subjected to an enzyme-catalyzed transesterification reaction. Lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas fluorescens, are commonly used. nih.govnih.gov The enzyme selectively catalyzes the transfer of an acyl group (often from an acetyl donor like vinyl acetate) to one of the enantiomers, resulting in an enantioenriched mixture of the acetylated compound and the unreacted alcohol. ucc.iemdpi.com For instance, lipase-mediated esterification can produce enantioenriched 3-acetoxytetrahydrofuran and the corresponding 3-hydroxytetrahydrofuran. ucc.ie The efficiency and enantioselectivity of this resolution are highly dependent on the specific lipase (B570770) used, the solvent, and the acyl donor. ucc.iemdpi.com

The key advantage of this method is its ability to separate a racemic mixture, which is often easier to synthesize than a pure enantiomer through traditional chemistry. However, a significant drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%.

Enantioselective Enzymatic Reduction of Keto Compounds

A more direct and atom-economical biocatalytic route to (S)-(+)-3-Hydroxytetrahydrofuran is the enantioselective reduction of the prochiral ketone, 3-oxotetrahydrofuran (also known as dihydro-3(2H)-furanone). swxzz.com This approach utilizes oxidoreductase enzymes, which can achieve high conversion rates and excellent enantiomeric excess (ee). swxzz.commatthey.com

Carbonyl reductases (KREDs) and alcohol dehydrogenases (ADHs) are the primary classes of enzymes employed for the asymmetric reduction of 3-oxotetrahydrofuran. swxzz.commatthey.com These enzymes catalyze the transfer of a hydride from a nicotinamide (B372718) cofactor, typically NADH or NADPH, to the carbonyl carbon of the ketone, producing the corresponding chiral alcohol. swxzz.comlibretexts.org

A study identified an alcohol dehydrogenase from Aromatoleum aromaticum EbN1 (PED) that effectively reduces dihydro-3(2H)-furanone to (S)-3-hydroxytetrahydrofuran. swxzz.com Under optimized conditions, this enzyme achieved over 99% conversion with a 90% enantiomeric excess. swxzz.com Computational analysis revealed that key amino acid residues (S141, Y151, and Y154) in the enzyme's active site form hydrogen bonds with the substrate, orienting it in a pro-(S) conformation for hydride attack. swxzz.com

The choice of enzyme is critical, as different ADHs can exhibit opposite stereoselectivity. By screening a library of enzymes, researchers can identify catalysts that produce the desired (S)-enantiomer with high purity.

Table 1: Examples of Enzymes in the Synthesis of (S)-(+)-3-Hydroxytetrahydrofuran

| Enzyme | Source Organism | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Alcohol Dehydrogenase (PED) | Aromatoleum aromaticum EbN1 | Asymmetric Reduction | Dihydro-3(2H)-furanone | (S)-3-Hydroxytetrahydrofuran | 90% | swxzz.com |

| Lipase B | Candida antarctica | Kinetic Resolution | Racemic 3-hydroxytetrahydrofuran | (S)-3-hydroxytetrahydrofuran | High | ucc.ie |

| Lipase | Pseudomonas fluorescens | Kinetic Resolution | Racemic 3-hydroxy-3-phenylpropanonitrile | (S)-3-hydroxy-3-phenylpropanonitrile | 79.5% | nih.gov |

A significant challenge in the industrial application of carbonyl reductases and alcohol dehydrogenases is the high cost of the required nicotinamide cofactors (NADH/NADPH). illinois.eduillinois.edu These cofactors are consumed in stoichiometric amounts during the reaction. illinois.edu To make the process economically viable, in-situ regeneration of the cofactor is essential. illinois.eduresearchgate.net

Enzymatic cofactor regeneration is the most common and convenient method used in industrial manufacturing. researchgate.net This typically involves a second enzyme and a sacrificial substrate. For NADH regeneration, formate (B1220265) dehydrogenase (FDH) is often used with formate as the substrate, which is oxidized to carbon dioxide. nih.gov For NADPH regeneration, glucose-6-phosphate dehydrogenase is a common choice.

The efficiency of a cofactor regeneration system is measured by its total turnover number (TTN), which is the number of moles of product formed per mole of cofactor. illinois.edunih.gov TTNs in the range of 10³ to 10⁵ are often sufficient to make a process economically feasible. illinois.edu

Biocatalytic reductions align well with the principles of green chemistry. allresearchjournal.comjddhs.com These reactions are typically performed in aqueous media under mild conditions of temperature and pressure, reducing energy consumption and avoiding the use of hazardous organic solvents. matthey.commedmedchem.com Enzymes are biodegradable and can often be reused, minimizing waste. allresearchjournal.comjddhs.com

Engineering Strains for Enhanced Bioproduction

Metabolic engineering of microorganisms offers a promising avenue for the overproduction of valuable chemicals like (S)-(+)-3-Hydroxytetrahydrofuran. kaist.ac.kr By introducing and optimizing biosynthetic pathways in host organisms such as Escherichia coli or Saccharomyces cerevisiae, it is possible to create microbial cell factories for the production of target molecules from simple, renewable feedstocks. kaist.ac.krnih.govfrontiersin.org

This approach involves introducing the necessary genes for the enzymes that convert a central metabolite into the desired product. For example, a pathway could be engineered to convert a common metabolite into 3-oxotetrahydrofuran, which is then reduced to (S)-3-hydroxytetrahydrofuran by a co-expressed, stereoselective alcohol dehydrogenase. This strategy has been successfully applied to produce other valuable chemicals like 3-hydroxypropionic acid. nih.govresearchgate.net

A key aspect of metabolic engineering is balancing the metabolic flux to maximize product yield and minimize the accumulation of toxic intermediates. nih.gov This can involve overexpressing key enzymes, deleting competing pathways, and optimizing fermentation conditions. While still an emerging area for the production of (S)-(+)-3-Hydroxytetrahydrofuran, metabolic engineering holds significant potential for developing highly efficient and sustainable manufacturing processes.

Optimization of Synthetic Pathways for Scalability

The large-scale production of enantiopure (S)-(+)-3-Hydroxytetrahydrofuran, a crucial intermediate for various pharmaceuticals, necessitates the optimization of synthetic pathways to ensure both economic viability and high product quality. chemicalbook.com Key areas of focus in scaling up the synthesis include enhancing process efficiency and yield, maintaining stringent stereochemical control to achieve high enantiomeric excess, and minimizing the formation of side reactions and impurities. google.com

Process Efficiency and Yield Enhancement

One optimized method involves the esterification of L-malic acid with methanol and thionyl chloride to produce (S)-dimethyl malate. google.com This intermediate is then reduced to (S)-1,2,4-butanetriol. A notable improvement for scalability is the use of a sodium borohydride reduction system, often in the presence of lithium chloride, which circumvents the need for hazardous and costly reagents like lithium aluminum hydride. google.com The final step is the high-temperature cyclization of the butanetriol using an acid catalyst such as p-toluenesulfonic acid (PTSA) to yield the target molecule. google.comwikipedia.org This pathway is advantageous for large-scale production due to the use of cheaper raw materials and the avoidance of problematic reagents and complex extraction equipment like Soxhlet extractors. google.com

Another efficient, high-yield process starts from (S)-4-chloro-3-hydroxybutyric acid ethyl ester. chemicalbook.com This route involves protecting the hydroxyl group, reducing the ester with sodium borohydride, cyclizing the resulting alcohol under alkaline conditions, and finally deprotecting to give (S)-(+)-3-Hydroxytetrahydrofuran. This sequence, which involves cyclization before deprotection, simplifies product extraction and significantly boosts the yield. chemicalbook.com

The table below summarizes yields reported for various synthetic pathways.

| Starting Material | Key Steps | Overall Yield | Reference |

| L-Malic Acid | Esterification, Reduction (NaBH₄), Cyclization (PTSA) | >80% | patsnap.com |

| Dimethyl L-malate | Protection (isobutene), Reduction (NaBH₄), Deprotection/Cyclization (PTSA) | 65% | chemicalbook.com |

| (S)-4-chloro-3-hydroxybutyric acid ethyl ester | Protection, Reduction (NaBH₄), Alkaline Cyclization, Deprotection | 85% | chemicalbook.com |

| Ethyl 4-chloro-3-(S)-hydroxybutyrate | Reduction (NaBH₄), Acidic Cyclization | 95% (for cyclization step) | google.com |

This table presents data from various sources and reaction conditions may vary.

Stereochemical Control and Enantiomeric Excess

Maintaining the stereochemical integrity of the chiral center is paramount in the synthesis of (S)-(+)-3-Hydroxytetrahydrofuran for pharmaceutical applications. The enantiomeric excess (ee), a measure of the chiral purity, is a critical parameter. wikipedia.orglibretexts.org

In syntheses originating from chiral pool materials like L-malic acid, a key strategy to prevent racemization is the protection of the hydroxyl group before the reduction step. chemicalbook.comgoogle.com For instance, protecting the hydroxyl of dimethyl L-malate with an isobutene group prevents its complexation with the boron reagent during reduction. This not only preserves the stereochemistry but also facilitates easier separation and purification of the product. chemicalbook.com The synthesis from L-malic acid has been reported to yield (S)-(+)-3-hydroxytetrahydrofuran with an optical purity of 95.8%. wikipedia.org

Another approach that ensures high enantioselectivity is the asymmetric hydroboration of dihydrofurans. The hydroboration of 2,3-dihydrofuran using a chiral boron catalyst, followed by oxidation, can produce (S)-(+)-3-Hydroxytetrahydrofuran with an impressive yield and enantiomeric excess. chemicalbook.com

The table below highlights the achieved enantiomeric excess from different synthetic strategies.

| Synthetic Strategy | Starting Material/Substrate | Enantiomeric Excess (ee) | Reference |

| Chiral Pool Synthesis | L-Malic Acid | 95.8% optical purity | wikipedia.org |

| Chiral Pool Synthesis with Protection | L-Malic Acid | >99.2% chiral purity | patsnap.com |

| Asymmetric Catalysis | 2,3-Dihydrofuran | 100% | chemicalbook.com |

| Chiral Pool Synthesis | 4-halo-3-(S)-hydroxybutyric acid ester | High Purity (retained optical activity) | google.com |

Enantiomeric excess (ee) is defined as the absolute difference between the mole fractions of the two enantiomers. wikipedia.org

Minimization of Side Reactions and Impurity Formation

One effective strategy to minimize side reactions during the cyclization of 4-halo-1,3-butanediol is to perform the reaction in a two-phase system (e.g., water and an immiscible organic solvent). google.com This method is advantageous because impurities tend to transfer to the organic phase, reducing their concentration in the aqueous phase where the cyclization predominantly occurs. This, in turn, helps to prevent side reactions and decreases the formation of byproduct impurities. google.com

In the traditional route from L-malic acid, the separation of the intermediate (S)-1,2,4-butanetriol can be challenging, leading to lower yields and higher impurity content. patsnap.com A modified approach that involves protection of the hydroxyl group on the malic acid derivative before reduction not only aids in stereochemical control but also simplifies the removal of byproducts, leading to a purer product and a higher total yield suitable for industrial-scale production. google.compatsnap.com

Advanced Applications of S + 3 Hydroxytetrahydrofuran in Chemical Synthesis

As a Chiral Building Block in Pharmaceutical Chemistry

The inherent chirality of (S)-(+)-3-Hydroxytetrahydrofuran is a key attribute that is leveraged in the synthesis of single-enantiomer drugs. The use of such chiral building blocks is crucial as the pharmacological activity of a drug is often associated with a specific enantiomer, while the other may be inactive or even cause undesirable side effects. The demand for enantiomerically pure compounds has driven the development of efficient synthetic routes utilizing chiral intermediates like (S)-(+)-3-Hydroxytetrahydrofuran. nih.govsciencedaily.com

Synthesis of Active Pharmaceutical Ingredients (APIs) and Intermediates

(S)-(+)-3-Hydroxytetrahydrofuran serves as a critical intermediate in the production of various APIs and their precursors. chemicalbook.comgoogle.com Its tetrahydrofuran (B95107) ring system is a common structural motif in numerous biologically active molecules. Synthetic strategies often involve the incorporation of the (S)-3-hydroxytetrahydrofuran moiety to impart the desired stereochemistry and structural features to the final drug molecule. chemicalbook.comgoogle.com

Antiviral Agents (e.g., HIV Protease Inhibitors)

(S)-(+)-3-Hydroxytetrahydrofuran is a key intermediate in the synthesis of certain antiviral drugs, most notably HIV protease inhibitors. chemicalbook.comwikipedia.org These drugs function by inhibiting the HIV protease enzyme, which is essential for the replication of the virus.

One prominent example is Amprenavir (B1666020) , an FDA-approved HIV protease inhibitor. nih.gov The synthesis of Amprenavir involves the coupling of an activated form of (S)-3-hydroxytetrahydrofuran with a sulfonamide-containing fragment. nih.gov Specifically, the N-oxysuccinimidyl carbonate of (S)-3-hydroxytetrahydrofuran is reacted with the free amine of the sulfonamide intermediate to form the final carbamate (B1207046) linkage in Amprenavir. nih.gov The synthesis of the anti-AIDS drug Amprenavir requires two important intermediates, one of which is (S)-(+)-3-hydroxytetrahydrofuran. bjgenuine.com

Another related HIV protease inhibitor, Fosamprenavir , which is a prodrug of Amprenavir, also utilizes (S)-(+)-3-hydroxytetrahydrofuran in its synthesis. rsc.org Research has focused on developing efficient and industrially applicable synthetic processes for the precursors of both Amprenavir and Fosamprenavir, highlighting the importance of a novel and economical method for preparing the key intermediate, (S)-3-hydroxytetrahydrofuran, from L-malic acid. rsc.org

The design and synthesis of novel HIV-1 protease inhibitors often incorporate substituted tetrahydrofuran derivatives as P2 ligands to enhance interactions with the enzyme's active site. rsc.orgresearchgate.net These efforts underscore the ongoing importance of the tetrahydrofuran scaffold, and by extension (S)-(+)-3-hydroxytetrahydrofuran, in the development of new and more potent antiviral therapies. rsc.orgnih.gov

Table 1: (S)-(+)-3-Hydroxytetrahydrofuran in the Synthesis of Antiviral Agents

| Antiviral Agent | Role of (S)-(+)-3-Hydroxytetrahydrofuran |

| Amprenavir | Key chiral building block for the P1 carbamate ligand. nih.gov |

| Fosamprenavir | Precursor synthesis relies on (S)-(+)-3-hydroxytetrahydrofuran. rsc.org |

Antidiabetic Medications (e.g., Empagliflozin)

(S)-(+)-3-Hydroxytetrahydrofuran is a crucial intermediate in the synthesis of the antidiabetic drug Empagliflozin . chemicalbook.compatsnap.com Empagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used to treat type 2 diabetes. informahealthcare.com

The synthesis of Empagliflozin involves the etherification of a substituted phenolic compound with (S)-3-hydroxytetrahydrofuran. informahealthcare.compatsnap.comgoogle.com In one synthetic route, 4-hydroxybenzyl chloride is used as a starting material, which, after a series of reactions including the introduction of the (S)-3-hydroxytetrahydrofuran moiety, leads to a key intermediate for Empagliflozin. patsnap.com Another approach starts with p-fluoronitrobenzene, which is substituted with (S)-3-hydroxytetrahydrofuran in the initial step. google.com

The practical synthesis of Empagliflozin on a large scale has been a subject of significant research, with various methods developed to efficiently incorporate the (S)-3-hydroxytetrahydrofuran unit. informahealthcare.comnih.gov These processes often involve the reaction of an aryl halide with (S)-3-hydroxytetrahydrofuran in the presence of a base. informahealthcare.com

Table 2: (S)-(+)-3-Hydroxytetrahydrofuran in the Synthesis of Empagliflozin

| Starting Material | Key Reaction Step Involving (S)-(+)-3-Hydroxytetrahydrofuran | Reference |

| 4-Hydroxybenzyl chloride | Reaction with methanesulfonyl chloride followed by (S)-3-hydroxytetrahydrofuran | patsnap.com |

| 5-Halo-2-chlorobenzoic acid derivative | Reaction with (S)-3-hydroxytetrahydrofuran in the presence of t-BuOK | informahealthcare.com |

| 4-Fluorotoluene | Ether formation with (S)-3-hydroxytetrahydrofuran | google.com |

| p-Fluoronitrobenzene | Substitution with (S)-3-hydroxytetrahydrofuran | google.com |

Antineoplastic Compounds (e.g., Afatinib)

(S)-(+)-3-Hydroxytetrahydrofuran is also an important intermediate in the synthesis of the anticancer drug Afatinib . chemicalbook.compatsnap.com Afatinib is a tyrosine kinase inhibitor used for the treatment of certain types of non-small cell lung cancer. bjgenuine.com

The synthesis of an intermediate for Afatinib involves a reaction where a substituted quinazoline (B50416) derivative reacts with sodium methanesulfinate (B1228633) and (S)-3-hydroxytetrahydrofuran in an organic solvent under basic conditions. google.com This step introduces the (S)-tetrahydrofuranyloxy group, which is a key structural feature of the Afatinib molecule.

Antiarrhythmic Drugs (e.g., Ticardipine)

(S)-(+)-3-Hydroxytetrahydrofuran is utilized as an intermediate in the synthesis of the antiarrhythmic drug Ticardipine . chemicalbook.com

Agents for Thrombocytopenia

Furthermore, (S)-(+)-3-Hydroxytetrahydrofuran serves as an important intermediate in the synthesis of drugs for the treatment of thrombocytopenia. chemicalbook.com

Application in Agrochemical Synthesis

The influence of chirality is as important in agrochemicals as it is in pharmaceuticals, affecting potency, selectivity, and environmental impact. (S)-(+)-3-Hydroxytetrahydrofuran has found a significant niche in this sector. sigmaaldrich.com

A notable application of (S)-(+)-3-Hydroxytetrahydrofuran is in the synthesis of diphenyl ether herbicides. sigmaaldrich.com Research has shown that the introduction of the (S)-(+)-3-hydroxytetrahydrofuran moiety into the herbicide's molecular structure can significantly enhance its herbicidal activity and improve its selectivity. sigmaaldrich.com This allows for more effective weed control while potentially reducing the impact on the desired crops and the surrounding environment.

Chiral ligands are essential for asymmetric catalysis, a technology that enables the synthesis of enantiomerically pure compounds. While the synthesis of chiral tetrahydrofuran structures can be achieved using various chiral ligands, rsc.org the use of (S)-(+)-3-Hydroxytetrahydrofuran itself as a precursor for the development of new chiral ligands for catalytic processes is not widely reported in the reviewed literature.

Utilization in Materials Science

The incorporation of chiral units into materials can impart unique properties, leading to the development of advanced functional materials. The inherent chirality of (S)-(+)-3-Hydroxytetrahydrofuran makes it an attractive monomer for the synthesis of novel polymers and organic electronic materials.

Polymer Synthesis and High-Performance Materials

The development of biodegradable polymers is a critical step towards a more sustainable future. Polyesters, a class of polymers that can be broken down by hydrolysis, are a key focus of this research. youtube.com The inclusion of chiral monomers like (S)-(+)-3-Hydroxytetrahydrofuran into polyester (B1180765) backbones can influence the material's properties, such as its crystallinity, degradation rate, and mechanical strength. While extensive research has been conducted on polyesters derived from monomers like 3-hydroxybutyrate, the specific use of (S)-(+)-3-Hydroxytetrahydrofuran in creating high-performance, biodegradable plastics is an area of growing interest. nih.govnih.gov The synthesis of polyesters from aromatic hydroxy acids and epoxides has shown promise in creating chemically recyclable polymers with high thermal stability and tunable mechanical properties. rsc.org The introduction of a chiral diol like (S)-(+)-3-Hydroxytetrahydrofuran could offer a pathway to novel polyesters with unique characteristics.

The synthesis of polyethers is another area where (S)-(+)-3-Hydroxytetrahydrofuran can be utilized. Chiral polyethers, particularly those based on paracyclophane scaffolds, have been synthesized and their chiroptical properties investigated. mdpi.com The polymerization of chiral oxiranes, a class of compounds related to tetrahydrofurans, has been achieved using various catalytic systems. mdpi.com These approaches could potentially be adapted for the polymerization of (S)-(+)-3-Hydroxytetrahydrofuran or its derivatives to create novel chiral polyethers with tailored properties for specific applications.

Organic Electronics and Optoelectronics

Chirality is playing an increasingly important role in the field of organic electronics and optoelectronics. The introduction of chiral molecules into organic semiconductors and liquid crystals can lead to materials with unique chiroptical properties, such as circularly polarized luminescence and nonlinear optical activity. advancedsciencenews.comrsc.org These properties are highly desirable for applications in 3D displays, optical data storage, and spintronics.

The development of chiral semiconductors is a rapidly advancing field. rsc.org Researchers are exploring the incorporation of chiral organic molecules into organic-inorganic hybrid perovskites, leading to materials that exhibit circular dichroism. rsc.org Similarly, chiral polythiophenes have been synthesized and their chiroptical properties studied, demonstrating the influence of the chiral side chains on the polymer's electronic behavior. nih.gov While direct applications of (S)-(+)-3-Hydroxytetrahydrofuran in these specific areas are not yet widely reported, its chiral nature makes it a promising candidate for the design and synthesis of new chiral organic electronic materials.

Chiral-nematic liquid crystals are another class of materials where chirality is crucial. rsc.orgsemanticscholar.org These materials exhibit a helical structure that can selectively reflect light of a specific wavelength and polarization, making them useful for applications in sensors and reflective displays. rsc.orgsemanticscholar.org The helical twisting power of a liquid crystal is determined by the chiral dopants added to the nematic host. The use of novel chiral molecules derived from readily available sources like cellulose (B213188) nanocrystals is being explored to create tunable photonic materials. researchgate.net Derivatives of (S)-(+)-3-Hydroxytetrahydrofuran could potentially be developed as chiral dopants to induce or modify the helical structure of liquid crystal phases. mdpi.com

Precursors to Other Chiral Molecules

One of the most significant applications of (S)-(+)-3-Hydroxytetrahydrofuran is its role as a versatile chiral precursor for the synthesis of other valuable, stereochemically defined molecules. Its readily available chirality can be transferred to new molecular entities through various chemical transformations.

Formation of (S)-(tetrahydrofuran-3-yl)hydrazine

A key example of the utility of (S)-(+)-3-Hydroxytetrahydrofuran as a precursor is in the synthesis of (S)-(tetrahydrofuran-3-yl)hydrazine. This hydrazine (B178648) derivative is a crucial intermediate in the production of certain pharmaceuticals, particularly those targeting cognitive disorders. nih.gov A patented process describes the preparation of the hydrochloride salt of (S)-(tetrahydrofuran-3-yl)hydrazine in high purity. nih.gov The synthesis involves the hydrogenation of a precursor, followed by reaction with a suitable acid to form the stable salt. nih.gov The availability of a robust and scalable process for this transformation underscores the industrial importance of (S)-(+)-3-Hydroxytetrahydrofuran as a starting material.

| Product | Precursor | Key Transformation | Application |

| (S)-(tetrahydrofuran-3-yl)hydrazine hydrochloride | (S)-(+)-3-Hydroxytetrahydrofuran derivative | Hydrogenation and salt formation | Intermediate for PDE9 inhibitors for cognitive disorders nih.gov |

Derivatization to Other Chiral Intermediates

The hydroxyl group of (S)-(+)-3-Hydroxytetrahydrofuran provides a convenient handle for a wide range of chemical modifications, allowing for its conversion into a diverse array of other chiral intermediates. These transformations are fundamental to its widespread use in the synthesis of active pharmaceutical ingredients. chemicalbook.com

Common derivatization strategies include:

Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers to introduce different functional groups or protecting groups. These modifications can alter the molecule's reactivity and solubility, facilitating subsequent synthetic steps.

Oxidation: Oxidation of the secondary alcohol to a ketone provides access to tetrahydrofuran-3-one, another important chiral building block.

Nucleophilic Substitution: The hydroxyl group can be transformed into a good leaving group, such as a tosylate or mesylate, enabling its displacement by various nucleophiles to introduce new functionalities at the C3 position with inversion of stereochemistry if desired.

These derivatization reactions allow synthetic chemists to leverage the inherent chirality of (S)-(+)-3-Hydroxytetrahydrofuran to construct a multitude of more complex chiral molecules. For instance, it is a key intermediate in the synthesis of antiviral drugs like amprenavir and fosamprenavir. chemicalbook.comgoogle.com The synthesis of these complex molecules often involves a multi-step sequence where the tetrahydrofuran ring and its stereochemistry, originating from (S)-(+)-3-Hydroxytetrahydrofuran, are crucial for biological activity.

The synthesis of (S)-(+)-3-Hydroxytetrahydrofuran itself can be achieved through various routes, often starting from readily available chiral precursors like L-malic acid. rsc.orgpatsnap.comsigmaaldrich.compatsnap.com This accessibility, coupled with its synthetic versatility, solidifies the position of (S)-(+)-3-Hydroxytetrahydrofuran as a cornerstone chiral building block in modern organic synthesis.

| Starting Material for (S)-(+)-3-Hydroxytetrahydrofuran | Key Reaction Steps |

| L-Malic acid | Esterification, Reduction, Cyclization rsc.orgpatsnap.comsigmaaldrich.com |

| (S)-4-chloro-3-hydroxybutyrate | Hydroxy group protection, Reduction, Cyclization, Deprotection patsnap.com |

Spectroscopic and Chromatographic Characterization in Research

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the chemical and enantiomeric purity of (S)-(+)-3-Hydroxytetrahydrofuran. Given that it is a chiral molecule, methods that can distinguish between its enantiomers, (S)- and (R)-3-hydroxytetrahydrofuran, are particularly crucial. Chiral HPLC, which employs a chiral stationary phase (CSP), is the premier method for this purpose.

The enantiomeric excess (ee) is a critical quality parameter, and commercial suppliers often report purities greater than 98% or 99%, with an enantiomeric excess of 99% being achievable. sigmaaldrich.comtcichemicals.com The separation principle in chiral HPLC relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used and have proven effective for a wide range of chiral separations. hplc.eusigmaaldrich.com

The development of a robust HPLC method involves optimizing several parameters to achieve baseline separation of the enantiomers. nih.gov These parameters include the choice of the chiral column, the composition of the mobile phase (often a mixture of alkanes like hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol), flow rate, and detection wavelength. hplc.eunih.gov While gas chromatography (GC) can also be used for purity analysis, HPLC is often preferred for non-volatile or thermally sensitive compounds and for quantitative analysis of enantiomeric purity. tcichemicals.comchemicalbook.comruifuchem.com

Table 1: Representative Parameters for Chiral HPLC Method Development

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., CHIRALCEL® series) | Enables separation of enantiomers. hplc.eu |

| Mobile Phase | Hexane/Isopropanol or Ethanol/Methanol (B129727) mixtures | Elutes the compound; ratio is adjusted for optimal resolution. hplc.eu |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the mobile phase and analysis time. hplc.eu |

| Detection | UV at 220-270 nm | Quantifies the compound as it elutes from the column. hplc.eu |

| Temperature | 25 - 40 °C | Affects separation efficiency and retention times. hplc.eu |

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the molecular structure of (S)-(+)-3-Hydroxytetrahydrofuran. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to provide detailed information about the carbon-hydrogen framework.

In the ¹H NMR spectrum of (S)-(+)-3-Hydroxytetrahydrofuran, the protons in the molecule resonate at different frequencies, producing a unique pattern of signals. chemicalbook.com The chemical shift (δ) of each signal, its multiplicity (e.g., singlet, doublet, triplet), and the coupling constants (J) between adjacent protons reveal the connectivity of the atoms. For instance, the proton attached to the same carbon as the hydroxyl group (H-3) typically appears as a distinct multiplet. The protons on the tetrahydrofuran (B95107) ring also show characteristic shifts and couplings. chemicalbook.comchemicalbook.com

¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum shows a separate signal for each unique carbon atom in the molecule. The chemical shifts in the ¹³C NMR spectrum are indicative of the chemical environment of each carbon atom (e.g., whether it is bonded to an oxygen atom). chemicalbook.comresearchgate.net

By analyzing the data from both ¹H and ¹³C NMR experiments, researchers can confirm the precise structure of (S)-(+)-3-Hydroxytetrahydrofuran and distinguish it from isomers.

Table 2: Representative ¹H NMR Spectral Data for 3-Hydroxytetrahydrofuran (B147095) in CDCl₃

| Assignment | Chemical Shift (δ) ppm |

|---|---|

| H at C3 | ~4.46 |

| H at C2, C5 | ~3.72 - 4.00 |

| H at C4 | ~1.91 - 2.06 |

Note: Data is representative and may vary slightly based on solvent and experimental conditions. chemicalbook.comchemicalbook.com

Table 3: Representative ¹³C NMR Spectral Data for 3-Hydroxytetrahydrofuran

| Carbon Atom | Chemical Shift (δ) ppm |

|---|---|

| C3 (CH-OH) | ~70.8 |

| C2, C5 (CH₂-O) | ~67.5, ~73.3 |

| C4 (CH₂) | ~35.4 |

Note: Data is representative and based on the general structure of 3-hydroxytetrahydrofuran. chemicalbook.com

Application as Reference Standards in Analytical Chemistry

A reference standard is a highly purified and well-characterized compound used as a measurement benchmark in analytical chemistry. (S)-(+)-3-Hydroxytetrahydrofuran serves as a crucial chiral reference standard in various applications, particularly in the pharmaceutical industry. chemicalbook.commedchemexpress.com Its importance stems from its role as a key chiral building block for the synthesis of numerous active pharmaceutical ingredients (APIs), including antiviral drugs like Amprenavir (B1666020) and Fosamprenavir. chemicalbook.comchemicalbook.comwikipedia.org

In the development and quality control of such pharmaceuticals, analytical methods must be able to distinguish the desired (S)-enantiomer from its (R)-counterpart. (S)-(+)-3-Hydroxytetrahydrofuran of high, certified purity is used to:

Develop and validate analytical methods (e.g., chiral HPLC) for separating and quantifying enantiomers. nih.govmdpi.com

Identify and quantify the (S)-enantiomer in reaction mixtures and final products.

Serve as a starting point for the synthesis of related impurity reference standards.

The reliability of analytical data in pharmaceutical manufacturing is directly linked to the quality of the reference standards used. Therefore, the availability of well-characterized (S)-(+)-3-Hydroxytetrahydrofuran, with its purity confirmed by techniques like HPLC and its structure verified by NMR, is essential for ensuring the safety and efficacy of drugs derived from it. chemicalbook.comchemicalbook.com

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| (S)-(+)-3-Hydroxytetrahydrofuran |

| (R)-(-)-3-Hydroxytetrahydrofuran |

| 3-Hydroxytetrahydrofuran |

| Amprenavir |

| Fosamprenavir |

| Isopropanol |

| Hexane |

| Ethanol |

| Methanol |

| (S)-1,2,4-Butanetriol |

| p-Toluenesulfonic acid |

Computational Chemistry and Modeling of S + 3 Hydroxytetrahydrofuran and Its Derivatives

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of (S)-(+)-3-Hydroxytetrahydrofuran are key determinants of its physical properties and chemical behavior. Conformational analysis and molecular dynamics simulations are the primary computational techniques used to explore these aspects.

Conformational Analysis

The tetrahydrofuran (B95107) ring is not planar and exists in various puckered conformations. The position of the hydroxyl group further diversifies the possible stable structures. Theoretical studies have been conducted to identify the most stable conformers of 3-hydroxytetrahydrofuran (B147095) (3-HTHF). Quantum chemical calculations have identified at least six distinct conformers. These can be broadly categorized based on the orientation of the hydroxyl group relative to the approximate plane of the furanose ring, described as axial or equatorial. scispace.com

Potential Energy Surface (PES) scans, performed using methods like Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), have been used to map the energy landscape as a function of the hydroxyl group's orientation. scispace.com These scans reveal the relative energies of different conformers and the energy barriers between them. Studies have shown that the three lowest-energy conformers have the hydroxyl group in an axial position. scispace.com The identification of the global minimum energy structure and the relative energies of other low-lying conformers are critical for understanding which shapes the molecule is most likely to adopt under given conditions.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a way to observe the motion of atoms in a molecule over time, providing a "three-dimensional movie" of its behavior. nih.gov This technique repeatedly calculates the forces between atoms to simulate their movements, revealing the dynamic nature of the molecule's structure and its interactions with its environment. nih.gov

While specific, detailed MD simulation studies exclusively on (S)-(+)-3-Hydroxytetrahydrofuran are not extensively documented in the cited literature, the methodology is broadly applied in chemical and pharmaceutical research. mdpi.commdpi.com For a molecule like (S)-(+)-3-Hydroxytetrahydrofuran, MD simulations can be used to:

Explore the transitions between different ring puckering conformations.

Simulate its behavior in different solvents to understand solvation effects.

Study its interaction with biological macromolecules, such as enzymes, to elucidate binding modes and mechanisms. nih.govmdpi.com

MD simulations are a powerful tool for bridging the gap between static molecular structures and dynamic functional processes. nih.gov

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its stability and reactivity. wavefun.com For (S)-(+)-3-Hydroxytetrahydrofuran, these calculations provide insight into its electronic distribution, orbital energies, and related molecular properties.

Methods such as Density Functional Theory (DFT), particularly with functionals like B3LYP, and higher-level ab initio methods like G3MP2, have been employed to study 3-hydroxytetrahydrofuran. scispace.com These calculations typically start with the geometry optimization of the molecule's most stable conformers. scispace.com

Key electronic properties that are calculated include:

Ionization Energy: The energy required to remove an electron from the molecule. This is a crucial parameter for understanding the molecule's behavior in redox reactions and under conditions like electron impact in mass spectrometry. scispace.com

Dipole Polarizability: This describes how easily the electron cloud can be distorted by an external electric field.

Calculations for the two most energetically stable conformers of 3-hydroxytetrahydrofuran have provided values for these properties, which can be compared with related molecules like tetrahydrofuran (THF) to understand the influence of the hydroxyl group. researchgate.net

| Molecule/Conformer | Dipole Moment (Debye) | Dipole Polarizability (a.u.) |

|---|---|---|

| THF | 1.9621 | 47.080 |

| 3-HTHF Conformer 1 (most stable) | Not Specified | Not Specified |

| 3-HTHF Conformer 2 (second most stable) | 2.8772 | 50.9782 |

These computational methods provide a detailed picture of the molecule's electronic character, which is essential for predicting its behavior in chemical reactions. nih.gov

In Silico Prediction of Reactivity and Selectivity

In silico methods use the results from conformational analysis and electronic structure calculations to predict how (S)-(+)-3-Hydroxytetrahydrofuran will behave in a chemical reaction. The reactivity and selectivity of the molecule are directly related to its three-dimensional shape and the distribution of electrons within it.

The conformational analysis is critical for predicting reactivity because different conformers can exhibit different levels of reactivity due to steric hindrance or the orientation of reactive groups. The calculated relative energies of the conformers indicate their population at equilibrium; lower-energy conformers are more abundant and therefore more likely to be the reacting species. scispace.com

Electronic structure calculations provide further clues to reactivity. For example:

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The energy of the HOMO relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).

Electrostatic Potential Maps: These maps visualize the electron-rich and electron-poor regions of a molecule, predicting where electrophilic or nucleophilic attacks are most likely to occur. wavefun.com

By analyzing these computed properties, researchers can predict which sites on the (S)-(+)-3-Hydroxytetrahydrofuran molecule are most susceptible to attack and how it will interact with other reagents. This is crucial for predicting the outcome of reactions and for designing syntheses that are highly selective, yielding the desired product with minimal byproducts. For instance, understanding the electronic environment around the hydroxyl group and the ether oxygen is fundamental to predicting the selectivity of reactions involving these functional groups.

Computational Enzyme Identification and Activity Prediction for Biocatalysis

(S)-(+)-3-Hydroxytetrahydrofuran is a valuable chiral building block for many pharmaceuticals. chemicalbook.comchemicalbook.com Biocatalysis, which uses enzymes to perform chemical transformations, is an attractive method for its synthesis due to the high stereoselectivity often achieved. Computational methods are increasingly used to accelerate the discovery and optimization of suitable enzymes for these processes.

The general workflow for computational enzyme identification involves:

Enzyme Selection: Identifying candidate enzyme families known to catalyze similar reactions. For the synthesis of chiral alcohols like (S)-(+)-3-Hydroxytetrahydrofuran from a ketone precursor (tetrahydrofuran-3-one), carbonyl reductases (also known as alcohol dehydrogenases) are a primary target class. acs.org

Molecular Docking: The substrate, for example, tetrahydrofuran-3-one, is computationally "docked" into the active site of a candidate enzyme. This process predicts the most likely binding pose and estimates the binding affinity.

Molecular Dynamics Simulations: Once a promising binding pose is identified, MD simulations can be run on the enzyme-substrate complex. nih.govmdpi.com These simulations model the dynamic interactions between the substrate and the enzyme's active site residues, helping to confirm the stability of the binding mode and to understand the structural changes that may occur during the catalytic cycle. mdpi.com

These in silico techniques allow researchers to screen large libraries of enzymes virtually, prioritizing the most promising candidates for experimental validation. This saves significant time and resources compared to traditional experimental screening alone. While specific computational studies identifying enzymes for (S)-(+)-3-Hydroxytetrahydrofuran synthesis were not found in the search results, the methodologies are well-established. Given that carbonyl reductases have been successfully engineered and used for the asymmetric reduction of tetrahydrofuran-3-one, these enzymes represent ideal targets for further computational studies aimed at improving efficiency, stability, and selectivity for industrial-scale production of (S)-(+)-3-Hydroxytetrahydrofuran. acs.org

Q & A

Q. How is the molecular weight of (S)-(+)-3-Hydroxytetrahydrofuran calculated methodologically?

To calculate the molecular weight of (S)-(+)-3-Hydroxytetrahydrofuran (C₄H₈O₂):

Identify constituent atoms : 4 Carbon (C), 8 Hydrogen (H), and 2 Oxygen (O) atoms.

Sum atomic weights :

- Carbon:

- Hydrogen:

- Oxygen:

Total molecular weight : .

This method ensures precision by using standardized atomic weights from authoritative databases .

Q. What safety protocols are recommended for handling (S)-(+)-3-Hydroxytetrahydrofuran in laboratory settings?

Key safety measures include:

- Personal Protective Equipment (PPE) : Wear protective glasses, gloves, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Waste disposal : Segregate chemical waste and collaborate with certified waste management services for environmentally safe disposal.

Safety Data Sheets (SDS) emphasize avoiding ignition sources due to flammability risks and providing immediate eye rinsing with water upon exposure .

Q. What are the primary synthetic routes for (S)-(+)-3-Hydroxytetrahydrofuran, and how is enantiomeric purity ensured?

Common synthesis methods:

Asymmetric hydrogenation : Reduction of 4-chloro-3-ketobutyrate using chiral catalysts (e.g., Rh or Ru complexes) to achieve high enantiomeric excess (ee).

Enzymatic resolution : Kinetic resolution of racemic mixtures using lipases or esterases to isolate the (S)-enantiomer.

Borohydride reduction : Stereoselective reduction of dihydrofuran derivatives with sodium borohydride.

Enantiomeric purity is validated via chiral HPLC or polarimetry, with optimization of reaction conditions (e.g., temperature, catalyst loading) critical for ee ≥95% .

Advanced Research Questions

Q. How can asymmetric hydrogenation be optimized for high enantiomeric excess in (S)-(+)-3-Hydroxytetrahydrofuran synthesis?

Optimization strategies include:

- Catalyst selection : Chiral phosphine ligands (e.g., BINAP) paired with Rh or Ir enhance stereoselectivity.

- Substrate modification : Introducing electron-withdrawing groups to the ketone precursor improves reducibility.

- Reaction conditions : Lower temperatures (0–25°C) and controlled H₂ pressure (1–5 atm) minimize side reactions.

Studies report ee values >98% under optimized catalytic systems, validated by NMR and X-ray crystallography .

Q. What role does (S)-(+)-3-Hydroxytetrahydrofuran play in catalytic systems, such as hydroformylation?

In hydroformylation, (S)-(+)-3-Hydroxytetrahydrofuran serves as:

- Chiral ligand precursor : Its hydroxyl group coordinates to transition metals (e.g., Rh), influencing regioselectivity in alkene functionalization.

- Internal standard : Used in GC or LC-MS to quantify reaction products due to its stability and distinct retention time.

Mechanistic studies with Rh₂(NBD)₂ complexes demonstrate its utility in controlling stereochemistry for α-olefin conversions .

Q. How do structural characterization techniques like Rietveld analysis apply to (S)-(+)-3-Hydroxytetrahydrofuran derivatives?

Rietveld refinement is employed for:

- Clathrate hydrate studies : Analyzing crystalline phases of 3-Hydroxytetrahydrofuran-O₂ hydrates to determine lattice parameters and guest-host interactions.

- Crystallographic data : Resolving hydrogen-bonding networks in diastereomeric complexes using synchrotron X-ray diffraction.

This method combines direct space modeling with diffraction data to refine atomic positions and occupancy ratios, critical for understanding solid-state behavior .

Q. How to address contradictions in reported enantiomeric excess when using enzymatic resolution methods?

Discrepancies in ee values arise from:

- Enzyme source variability : Lipase activity (e.g., from Candida antarctica) depends on immobilization techniques and solvent systems (e.g., hexane vs. tert-butyl methyl ether).

- Substrate inhibition : High concentrations of racemic substrates can reduce enzymatic efficiency.

Mitigation strategies : - Screen multiple enzyme batches and optimize pH (6.5–7.5).

- Use continuous-flow reactors to enhance reaction kinetics and ee consistency.

Cross-validation with circular dichroism (CD) spectroscopy resolves conflicting data .

Q. What computational methods predict the stereochemical outcomes of (S)-(+)-3-Hydroxytetrahydrofuran in asymmetric reactions?

- Density Functional Theory (DFT) : Models transition states of catalytic cycles to predict enantioselectivity. For example, B3LYP/6-31G* calculations reveal energy barriers in Rh-catalyzed hydrogenation.

- Molecular docking : Simulates enzyme-substrate interactions (e.g., with Pseudomonas fluorescens esterase) to forecast binding affinities and ee trends.

These methods guide experimental design by identifying optimal catalysts and reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。